molecular formula C15H16N2O2 B14005927 4'-(Dimethylamino)salicylanilide CAS No. 2867-96-1

4'-(Dimethylamino)salicylanilide

Cat. No.: B14005927
CAS No.: 2867-96-1
M. Wt: 256.30 g/mol
InChI Key: ORYFEAISDDHXKV-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-hydroxybenzamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-hydroxybenzamide typically involves the reaction of 4-(dimethylamino)aniline with 2-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors and modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(dimethylamino)phenyl]-2-hydroxybenzamide is unique due to the presence of both the dimethylamino and hydroxybenzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

2867-96-1

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-hydroxybenzamide

InChI

InChI=1S/C15H16N2O2/c1-17(2)12-9-7-11(8-10-12)16-15(19)13-5-3-4-6-14(13)18/h3-10,18H,1-2H3,(H,16,19)

InChI Key

ORYFEAISDDHXKV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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